

Comparison of HERG Blockade: Domiphen Bromide vs. Didecyl Dimethylammonium Bromide

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Domiphen Bromide

CAS No.: 538-71-6

Cat. No.: S526505

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| Parameter | Domiphen Bromide | Didecyl Dimethylammonium Bromide |
|------------------------------------|---|--|
| IC ₅₀ Value | 9 nM [1] [2] [3] | 5 nM [1] [3] |
| Hill Coefficient | 0.24 [1] [2] | 0.45 [1] [2] |
| Blockade Kinetics | Voltage-dependent, Use-dependent [1] [3] | Voltage-dependent, Use-dependent [1] [3] |
| State Preference | Prefers the activated channel state [1] [3] | Prefers the activated channel state [1] [3] |
| Effect on Activation | Substantial negative shift of activation curve [1] [3] | Substantial negative shift of activation curve [1] [3] |
| Molecular Binding Site (Predicted) | PAS domain [1] [3]; Pore helix (S624, V625) and S6 helix (Y652) [4] [5] | PAS domain [1] [3] |

Detailed Experimental Data and Methodologies

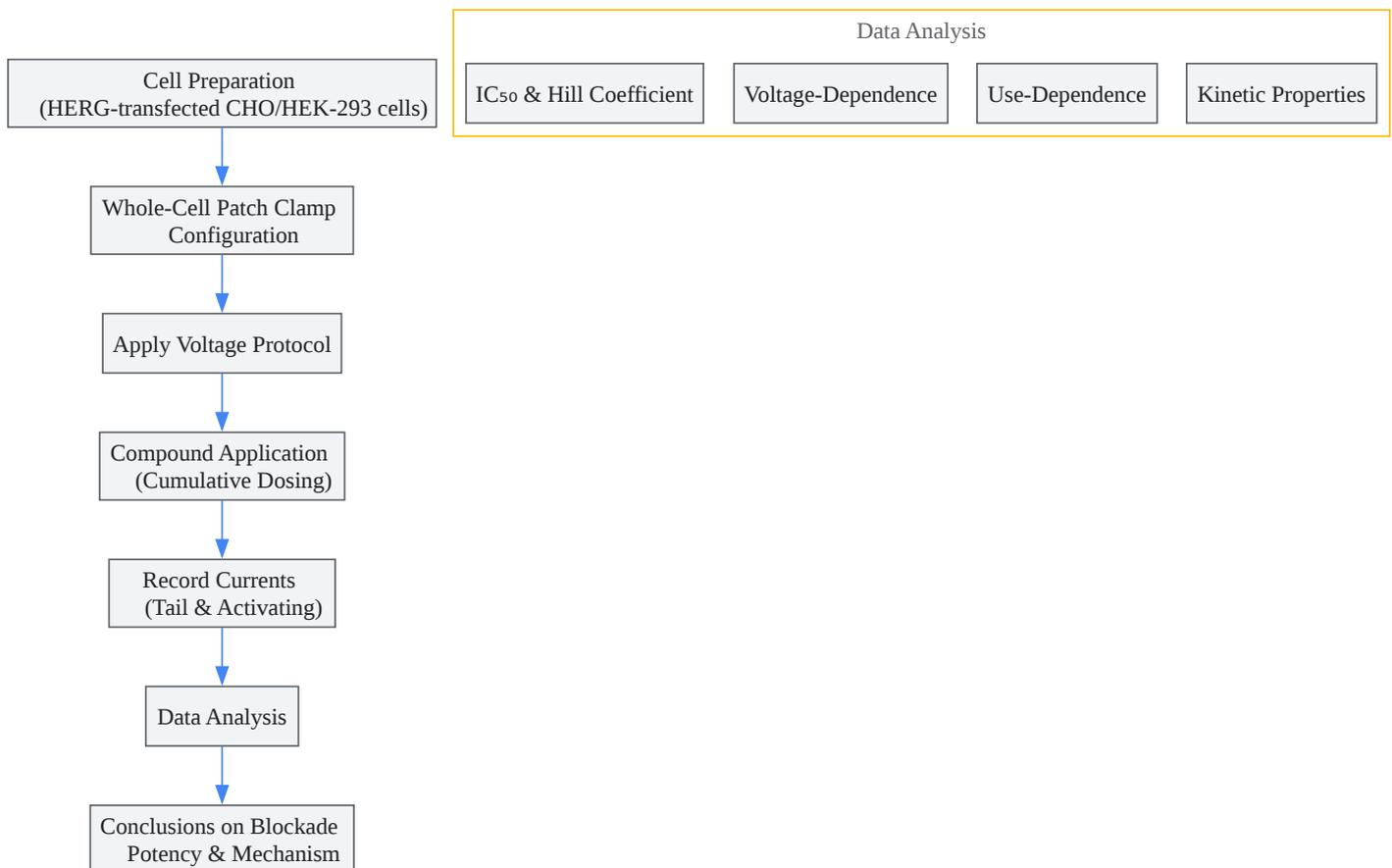
The quantitative data in the table above is primarily derived from the following key experiments:

- **Cell Line:** Chinese Hamster Ovary (CHO) cells stably transfected with HERG channels [1] [2].
- **Recording Technique:** Whole-cell patch-clamp electrophysiology [1] [2].
- **Voltage Protocol for IC₅₀ Determination:** Cells were depolarized from a holding potential of -80 mV to +20 mV for 4 seconds, followed by a 2-second repolarization to -40 mV to record tail currents (I_{HERG}). Compounds were applied cumulatively [1] [2].
- **Voltage-Dependence Protocol:** The voltage-dependent inhibition was studied using a standard current-voltage (I–V) relationship protocol. Activating currents were elicited by 4-second depolarizing pulses from -70 mV to +50 mV, followed by tail current recording at -40 mV [1].

For **domiphen bromide**, a more recent 2025 study used **site-directed mutagenesis** to identify key binding residues. The experiments were conducted on wild-type and mutant HERG channels expressed in HEK-293T cells, combined with computational docking models [4] [5].

HERG Channel Blockade Experimental Workflow

The diagram below illustrates the core experimental process used to characterize HERG blockade in the studies.



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Key Conclusions for Drug Development

- **High Potency Alert:** The IC₅₀ values for both compounds are in the low nanomolar range, indicating **high-affinity blockade** of the HERG channel. This is a major red flag for potential cardiotoxicity and

would likely disqualify them from further development as systemic drugs [1] [3] [6].

- **Mechanism Insights:** Both compounds act as **state-dependent blockers** that preferentially bind to the activated channel state. The binding is influenced by the membrane voltage and channel gating, which is a common mechanism for many HERG-blocking drugs [1] [3].
- **Structural Insights:** For **domiphen bromide**, the key molecular determinants of binding have been identified. The quaternary ammonium group is a critical pharmacophore, interacting with specific serine (S624) and aromatic (Y652) residues in the channel's pore domain [4] [5]. This information is valuable for **mediating the design** of new chemicals to avoid these specific interactions and minimize HERG liability.

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